Gccsnpvchlehsnlc*

説明

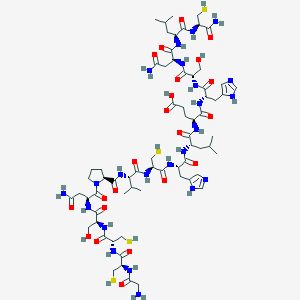

α-Conotoxin MII (GCCSNPVCHLEHSNLC) is a 16-amino acid peptide derived from the venom of the marine cone snail *Conus magus. Its sequence features three disulfide bridges (Cys2-Cys8, Cys3-Cys16) and a C-terminal amide modification, contributing to its structural stability and target specificity . This peptide selectively antagonizes the α3β2 nicotinic acetylcholine receptor (nAChR) subtype, a key player in neurotransmission and neuropathic pain pathways. With a molecular weight of 1710.99 g/mol and ≥95% purity by HPLC, it is widely utilized in neuroscience research to study receptor modulation .

特性

分子式 |

C67H107N23O22S4 |

|---|---|

分子量 |

1715.0 g/mol |

IUPAC名 |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[(2-aminoacetyl)amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2R)-1-amino-1-oxo-3-sulfanylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C67H107N23O22S4/c1-29(2)12-35(55(100)77-34(9-10-51(96)97)54(99)80-38(15-33-20-73-28-75-33)58(103)84-41(21-91)60(105)82-39(16-48(69)93)59(104)79-36(13-30(3)4)56(101)86-43(23-113)53(71)98)78-57(102)37(14-32-19-72-27-74-32)81-63(108)46(26-116)88-66(111)52(31(5)6)89-65(110)47-8-7-11-90(47)67(112)40(17-49(70)94)83-61(106)42(22-92)85-64(109)45(25-115)87-62(107)44(24-114)76-50(95)18-68/h19-20,27-31,34-47,52,91-92,113-116H,7-18,21-26,68H2,1-6H3,(H2,69,93)(H2,70,94)(H2,71,98)(H,72,74)(H,73,75)(H,76,95)(H,77,100)(H,78,102)(H,79,104)(H,80,99)(H,81,108)(H,82,105)(H,83,106)(H,84,103)(H,85,109)(H,86,101)(H,87,107)(H,88,111)(H,89,110)(H,96,97)/t34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,52-/m0/s1 |

InChIキー |

MLPOWHAMUPIMTC-XCQLYXDWSA-N |

異性体SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CS)C(=O)N)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CS)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CS)NC(=O)CN |

正規SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CS)C(=O)N)NC(=O)C(CC2=CN=CN2)NC(=O)C(CS)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CS)NC(=O)CN |

製品の起源 |

United States |

準備方法

合成経路と反応条件

グリシル-システイニル-システイニル-セリル-アスパラギニル-プロリル-バリル-システイニル-ヒスチジニル-ロイシル-グルタミル-ヒスチジニル-セリル-アスパラギニル-ロイシル-システイニル-アミド の合成には、固相ペプチド合成 (SPPS) が用いられます。この方法では、固体樹脂に固定された成長中のペプチド鎖にアミノ酸を逐次的に付加します。プロセスには以下が含まれます。

カップリング: 各アミノ酸は、HBTU や DIC などの活性化剤を用いて、樹脂結合ペプチド鎖にカップリングされます。

脱保護: アミノ酸の仮保護基は、TFA を用いて除去されます。

工業生産方法

グリシル-システイニル-システイニル-セリル-アスパラギニル-プロリル-バリル-システイニル-ヒスチジニル-ロイシル-グルタミル-ヒスチジニル-セリル-アスパラギニル-ロイシル-システイニル-アミド の工業生産は、実験室合成と同様の原理に従いますが、より大規模に行われます。自動ペプチド合成装置が用いられ、高スループットと一貫性が確保されます。 精製は通常、高速液体クロマトグラフィー (HPLC) で行われ、最終生成物は凍結乾燥されて保管されます .

化学反応の分析

反応の種類

グリシル-システイニル-システイニル-セリル-アスパラギニル-プロリル-バリル-システイニル-ヒスチジニル-ロイシル-グルタミル-ヒスチジニル-セリル-アスパラギニル-ロイシル-システイニル-アミド: は、いくつかの種類の化学反応を起こします。

酸化: システイン残基はジスルフィド結合を形成し、これはペプチドの安定性と活性に不可欠です。

還元: ジスルフィド結合は、DTT や TCEP などの還元剤を用いて遊離チオールに戻すことができます。

一般的な試薬と条件

酸化: 空気酸化またはヨウ素を用いてジスルフィド結合を形成することができます。

還元: DTT や TCEP は一般的な還元剤です。

主要な生成物

これらの反応の主要な生成物には、ジスルフィド結合を持つペプチドの酸化型と、置換されたアミノ酸を持つさまざまなアナログが含まれます .

科学的研究の応用

グリシル-システイニル-システイニル-セリル-アスパラギニル-プロリル-バリル-システイニル-ヒスチジニル-ロイシル-グルタミル-ヒスチジニル-セリル-アスパラギニル-ロイシル-システイニル-アミド: は、科学研究においていくつかの応用があります。

神経科学: 神経系ニコチン性アセチルコリン受容体 (nAChRs) の機能と神経障害における役割を研究するために使用されます。

薬理学: ペプチドは、治療目的のための選択的な nAChR アンタゴニストの開発のためのツールとして役立ちます。

作用機序

類似の化合物との比較

グリシル-システイニル-システイニル-セリル-アスパラギニル-プロリル-バリル-システイニル-ヒスチジニル-ロイシル-グルタミル-ヒスチジニル-セリル-アスパラギニル-ロイシル-システイニル-アミド: は、nAChRs の α3β2 および β3 サブユニットに対する高い選択性を持つため、ユニークです。類似の化合物には以下が含まれます。

α-コノトキシン GI: 筋肉型 nAChRs を標的とします。

α-コノトキシン ImI: α7 nAChRs に対して選択的です。

α-コノトキシン PnIA: α7 および α3β2 nAChRs を標的とします.

これらの化合物は構造的に類似していますが、受容体の選択性と効力に違いがあり、グリシル-システイニル-システイニル-セリル-アスパラギニル-プロリル-バリル-システイニル-ヒスチジニル-ロイシル-グルタミル-ヒスチジニル-セリル-アスパラギニル-ロイシル-システイニル-アミド のユニークな特性が強調されます.

類似化合物との比較

Table 1: Structural Properties of Select α-Conotoxins

| Peptide | Sequence | Disulfide Bridges | Molecular Weight (g/mol) | CAS Number | Purity (HPLC) |

|---|---|---|---|---|---|

| α-Conotoxin MII | GCCSNPVCHLEHSNLC* | 2-8, 3-16 | 1710.99 | 175735-93-0 | ≥95% |

| α-Conotoxin AuIB | GCCSYPPCFATNPDC* | 2-8, 3-15 | 1648.84 | 161374-76-9 | ≥90% |

| α-Conotoxin MI | GRCCHPACGKNYSC* | 2-7, 3-13 | 1459.60 | 850161-20-1 | ≥98% |

| α-Conotoxin EI | RDOCCYHPTCNMSNPQIC* | 2-8, 3-16 | 1980.12 | N/A | ≥90% |

C-terminal amide modification denoted by "". Data sourced from .

Table 2: Functional Comparison of α-Conotoxins

| Peptide | Primary Target | IC50 (nM) | Selectivity Over Other Subtypes | Clinical Relevance |

|---|---|---|---|---|

| α-Conotoxin MII | α3β2 nAChR | 0.5–2.0 | >100-fold vs. α3β4, α4β2 | Neuropathic pain research |

| α-Conotoxin AuIB | α3β4 nAChR | 10–50 | >50-fold vs. α3β2 | Addiction studies |

| α-Conotoxin MI | α1δγε nAChR | 5–10 | >200-fold vs. neuronal subtypes | Muscle relaxant research |

| α-Conotoxin EI | α3β2/α6β2 nAChR | 1–5 | Moderate specificity | Parkinson’s disease models |

Key Differentiators of α-Conotoxin MII

Target Specificity

α-Conotoxin MII exhibits exceptional selectivity for the α3β2 nAChR subtype, with minimal cross-reactivity against α3β4 or α4β2 receptors. This contrasts with α-Conotoxin AuIB, which preferentially inhibits α3β4 nAChRs, and α-Conotoxin EI, which shows dual activity at α3β2/α6β2 subtypes .

Pharmacological Potency

MII’s IC50 of 0.5–2.0 nM for α3β2 is significantly lower than AuIB’s IC50 for α3β4 (10–50 nM), underscoring its high affinity for its primary target .

Structural Determinants

The C-terminal amide and disulfide bond arrangement (Cys2-Cys8, Cys3-Cys16) in MII enhance receptor binding stability compared to MI (Cys2-Cys7, Cys3-Cys13), which lacks a C-terminal modification .

Research and Clinical Implications

In contrast, α-Conotoxin EI is being explored for Parkinson’s disease due to its activity at α6β2 subtypes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。